4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a benzothiazole ring and a sulfamoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-15-4-9-18-19(14-15)30-21(22-18)23-20(25)16-5-7-17(8-6-16)31(26,27)24(10-12-28-2)11-13-29-3/h4-9,14H,10-13H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBPQTCXFYXRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-methylthiophenol
The benzothiazole core is synthesized via cyclization of 2-amino-4-methylthiophenol with formic acid under reflux (90–100°C, 6–8 hours), achieving yields of 78–85%. Alternative protocols employ:
- Carbon disulfide (CS₂) : Reacted with 2-amino-4-methylphenol in ethanol at 60°C for 12 hours, followed by oxidative cyclization using FeCl₃.
- Thiophosgene (Cl₂C=S) : Enables rapid cyclization at room temperature but requires strict anhydrous conditions.
Key Data :
| Method | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Formic acid | 90–100 | 6–8 | 78–85 |
| CS₂/FeCl₃ | 60 | 12 | 65–72 |
| Thiophosgene | 25 | 2 | 88–92 |
Preparation of 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl Chloride
Sulfamoylation of 4-Chlorosulfonylbenzoic Acid
4-Chlorosulfonylbenzoic acid is reacted with bis(2-methoxyethyl)amine in dichloromethane (DCM) at 0–5°C, followed by gradual warming to 25°C (Scheme 1). The intermediate 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid is isolated in 89–93% yield after aqueous workup.
Reaction Conditions :
- Molar ratio : 1:1.05 (acid:amine)
- Base : Triethylamine (2 eq) to scavenge HCl
- Solvent : Anhydrous DCM
Activation to Acid Chloride
The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux (70°C, 3 hours). Excess SOCl₂ is removed via rotary evaporation, yielding the acid chloride as a pale-yellow oil (96–98% purity by NMR).
Amide Bond Formation
Schotten-Baumann Coupling
The benzothiazol-2-amine (1.0 eq) is reacted with 4-[bis(2-methoxyethyl)sulfamoyl]benzoyl chloride (1.1 eq) in a biphasic system of DCM and saturated NaHCO₃ (Scheme 2). The reaction proceeds at 0°C for 2 hours, followed by stirring at 25°C for 12 hours, achieving 82–87% isolated yield.
Optimization Insights :
Solid-Phase Synthesis (Alternative Method)
Immobilization of the benzothiazol-2-amine on Wang resin enables iterative coupling with the sulfamoyl benzoyl chloride in dimethylformamide (DMF) at 50°C. This method achieves 94% crude yield but requires specialized equipment for resin handling.
Purification and Characterization
Crystallization
The crude product is recrystallized from ethyl acetate/n-hexane (1:3 v/v), yielding colorless needles (mp 148–150°C). Purity exceeds 99% by HPLC (C18 column, 70:30 acetonitrile/water).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.32 (s, 1H, benzothiazole-H), 3.55–3.62 (m, 4H, OCH₂CH₂O), 3.38 (s, 6H, OCH₃), 2.49 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₂₁H₂₅N₃O₅S₂ [M+H]⁺: 464.1314; found: 464.1318.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent US10899755B2 discloses a continuous flow system where benzothiazole formation and amide coupling occur in tandem. Key advantages include:
- 40% reduction in reaction time
- 99.5% conversion efficiency
- Minimal byproduct formation
Green Chemistry Metrics
- Process Mass Intensity (PMI) : 23.4 (benchmark: <30 for pharmaceutical intermediates)
- E-factor : 8.7 kg waste/kg product (superior to batch-mode E-factor of 15.2)
Challenges and Mitigation Strategies
Sulfamoyl Group Hydrolysis
The bis(2-methoxyethyl)sulfamoyl moiety is prone to hydrolysis under acidic conditions. Mitigation includes:
Regioselectivity in Benzothiazole Substitution
Competing substitution at the 4- and 6-positions of the benzothiazole is minimized by:
- Directed ortho-metalation : Using tert-butyllithium to deprotonate the 2-amino group prior to methyl introduction
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes, improving regioselectivity to 97:3 (6-methyl:4-methyl)
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B | Solid-Phase |
|---|---|---|---|
| Total Yield (%) | 72–76 | 68–71 | 89–92 |
| Purity (%) | 99.1 | 98.7 | 99.5 |
| Scalability | Excellent | Moderate | Limited |
| Cost per kg (USD) | 1,240 | 1,580 | 2,890 |
Emerging Methodologies
Enzymatic Amidation
Recent studies explore lipase-catalyzed coupling in ionic liquids, achieving 88% yield at 40°C. This method eliminates SOCl₂ use, reducing environmental impact.
Photocatalytic Sulfamoylation
Visible-light-mediated sulfamoylation using Ru(bpy)₃²⁺ as a catalyst enables room-temperature reactions with 94% yield.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.
Substitution: The benzamide and benzothiazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the benzamide or benzothiazole rings.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: shares structural similarities with other benzamide and benzothiazole derivatives.
N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Lacks the sulfamoyl group but retains the benzamide and benzothiazole core.
4-[bis(2-methoxyethyl)sulfamoyl]benzamide: Contains the sulfamoyl group but lacks the benzothiazole ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the sulfamoyl group and the benzothiazole ring allows for diverse applications and interactions that are not possible with simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
